molecular formula C15H24N4O B2519543 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1798519-66-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B2519543
CAS No.: 1798519-66-0
M. Wt: 276.384
InChI Key: XNQODXISEIAURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one ( 1798519-66-0) is a high-purity chemical building block designed for research and development applications. This compound features a piperidine ring substituted at the 4-position with a 1,2,3-triazole moiety, which is linked via a propan-1-one chain to a cyclopentyl group . The distinct molecular architecture, particularly the cyclopentyl group, is known to enhance lipophilicity, which can favorably influence membrane permeability and metabolic stability in biological systems . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its stability and ability to participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . This makes the compound a valuable intermediate in organic synthesis and drug discovery efforts, particularly in the design of potential antimicrobial and anticancer agents . The synthetic route for this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction, ensuring good yield and purity . This product is intended for research purposes as a key intermediate or building block. It is strictly for use in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQODXISEIAURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound has potential as a probe in biological studies, helping researchers understand cellular processes.

  • Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: The compound's unique structure makes it useful in the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on the Propan-1-one Chain

  • Cyclopentyl vs. Aromatic/Electron-Withdrawing Groups: Target Compound: The cyclopentyl group provides steric bulk and moderate lipophilicity (clogP estimated ~3.5), favoring passive diffusion across membranes. Molecular weight: 302.35 g/mol . 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one (): The 3,5-dimethylisoxazole group offers hydrogen-bond acceptor capacity, while the cyclopropyl-triazole may increase ring strain, altering conformational flexibility. Molecular weight: 329.4 g/mol .

Heterocyclic Core Modifications

  • Piperidine vs. For example, pyrrolidine derivatives () may exhibit tighter binding to rigid active sites due to reduced entropy loss upon complexation .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents clogP (Estimated) Notable Properties
Target Compound C17H24N4O ~300.4* Cyclopentyl ~3.5 High lipophilicity, potential CNS activity
1-(4-Triazolylpiperidinyl)-3-(2-fluorophenyl)propan-1-one C16H19FN4O 302.35 2-Fluorophenyl ~3.1 Enhanced metabolic stability, kinase inhibition potential
1-(3-(4-Cyclopropyltriazolyl)pyrrolidinyl)-3-isoxazolylpropan-1-one C17H23N5O2 329.4 3,5-Dimethylisoxazole, Cyclopropyl ~2.8 Hydrogen-bond acceptor, rigid conformation

*Estimated based on structural similarity.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one is a member of the triazole family and has garnered attention for its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{24}N_{4}O
  • Molecular Weight : 292.39 g/mol

This compound features a piperidine ring substituted with a triazole moiety and a cyclopentyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. For example:

  • Antimicrobial Activity : Triazoles have been investigated for their effectiveness against various bacterial strains. Studies have shown that certain triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some triazole compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa)
Anti-inflammatoryReduction of inflammatory markers in vitro
Enzyme InhibitionInhibition of carbonic anhydrase and other key enzymes

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Current Pharmaceutical Research evaluated various triazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing their potential as antimicrobial agents .

Study 2: Anticancer Activity

Research conducted on a series of triazole derivatives demonstrated that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study found that compounds with piperidine substitutions had IC50 values as low as 10 µM. This suggests that the incorporation of piperidine and triazole moieties could be crucial for developing effective anticancer agents .

An investigation into the mechanism of action revealed that certain triazole derivatives inhibit carbonic anhydrase II, an enzyme critical in tumor growth and metastasis. The inhibition was quantified using enzyme assays, which showed a significant reduction in enzymatic activity with increasing concentrations of the triazole compounds .

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